molecular formula C15H13NO3 B571906 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261941-21-2

2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid

Cat. No. B571906
M. Wt: 255.273
InChI Key: RMSUIHDURDTCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid” is a chemical compound with the CAS Number: 1261941-21-2 . Its molecular weight is 255.27 and its IUPAC name is 3’-[(methylamino)carbonyl][1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C15H13NO3 . The InChI code is 1S/C15H13NO3/c1-16-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) . This suggests that the compound consists of a biphenyl group with a carboxylic acid and a methylamino carbonyl group attached.

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists

  • Research Findings: Carboxylic acid analogues, including those with a benzoylphenyl moiety derived from L-tyrosine, have been synthesized and evaluated for their activity as PPARgamma agonists. These compounds have potential applications in treating type 2 diabetes (Cobb et al., 1998).

Phenyl Ether Derivatives in Chemical Synthesis

  • Research Findings: The synthesis of phenyl ether derivatives, including 2-(1-phenyl-1,3-butadien-2-yl)benzoic acid, from indium-mediated coupling reactions. This research contributes to the field of organic synthesis (Mague et al., 1998).

Polymorphophore Studies in Crystal Energy Landscapes

  • Research Findings: The study of fenamic and tolfenamic acids, which are structurally similar to 2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid, has shown that the benzoic acid motif plays a significant role in the crystal structures of these molecules. This has implications in understanding polymorphism in pharmaceutical compounds (Uzoh et al., 2012).

Polycondensation of Aromatic Polyamides

  • Research Findings: The study of polycondensation involving m-(octylamino)benzoic acid esters, which are structurally related, has contributed to the development of well-defined condensation polymers. This research has applications in the field of polymer chemistry (Sugi et al., 2005).

Oxidative Cleavage of Acetylenic Hydrocarbons

  • Research Findings: The study of oxidative cleavage in acetylenic hydrocarbons, which produce products including phenyl benzoate, provides insights into the reactions and mechanisms involved in organic chemistry and synthesis (Rao et al., 1987).

Metabolism of Novel Antidepressants

  • Research Findings: The investigation into the metabolism of Lu AA21004, an antidepressant, reveals the formation of metabolites including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid. This research is crucial for understanding the metabolism and pharmacokinetics of new pharmaceutical compounds (Hvenegaard et al., 2012).

Marine-Derived Fungal Compounds

  • Research Findings: The isolation of phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, which have shown antioxidant activity. This research contributes to the field of natural product chemistry and potential therapeutic agents (Xu et al., 2017).

properties

IUPAC Name

2-[3-(methylcarbamoyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSUIHDURDTCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683313
Record name 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid

CAS RN

1261941-21-2
Record name 3'-(Methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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